2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Description
2-[(2,6-Dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a brominated pyrrole derivative featuring a central methylene group bridging a 2,6-dibromophenyl substituent and two 1H-pyrrole rings. The compound’s molecular formula is C₁₆H₁₁Br₂N₂, with a molecular weight of 389.99 g/mol. Its structure combines aromatic bromine substituents, which enhance steric bulk and electronic effects, with the π-conjugated pyrrole system.
The 2,6-dibromophenyl group introduces significant electronegativity and steric hindrance, influencing intermolecular interactions such as hydrogen bonding and π-stacking. These properties make it a candidate for applications in materials science (e.g., organic semiconductors) or medicinal chemistry (e.g., enzyme inhibition) .
Properties
Molecular Formula |
C15H12Br2N2 |
|---|---|
Molecular Weight |
380.08 g/mol |
IUPAC Name |
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H12Br2N2/c16-10-4-1-5-11(17)14(10)15(12-6-2-8-18-12)13-7-3-9-19-13/h1-9,15,18-19H |
InChI Key |
GRKNTEQTCVUHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C2=CC=CN2)C3=CC=CN3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed double annulation reaction with arynes to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole with analogous pyrrole-based compounds from the literature, focusing on structural features, spectroscopic properties, and functional group effects.
Key Observations:
Electronic Effects: Bromine substituents in the target compound increase electron-withdrawing effects compared to non-halogenated analogs like 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole. This alters charge distribution, as shown in DFT studies for the latter, where methylene carbons exhibit partial positive charges (~+0.25 e) . The cyano group in the ethyl carboxylate derivative [4] enhances polarity, improving solubility in polar solvents.
Spectroscopic Signatures: Raman Spectroscopy: Bromine’s mass increases vibrational frequencies in the target compound, distinct from the 1450–1600 cm⁻¹ peaks seen in non-brominated pyrroles . NMR: Aromatic protons in the target are deshielded due to bromine’s inductive effect, shifting resonances upfield relative to phenyl-substituted analogs .
Thermodynamic Stability :
- The target’s brominated aryl group may enhance thermal stability compared to alkyl-substituted pyrroles, as seen in similar vanadium-pyrrole complexes (e.g., C₂₈HₓN₄V) .
Research Findings and Implications
- Structural Insights : Crystallographic tools like SHELXL and ORTEP-3 (used in analogous studies ) would clarify the target’s conformation, particularly the dihedral angle between the dibromophenyl and pyrrole rings.
- Reactivity: The bromine atoms offer sites for further functionalization (e.g., Suzuki coupling), unlike non-halogenated compounds such as 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
